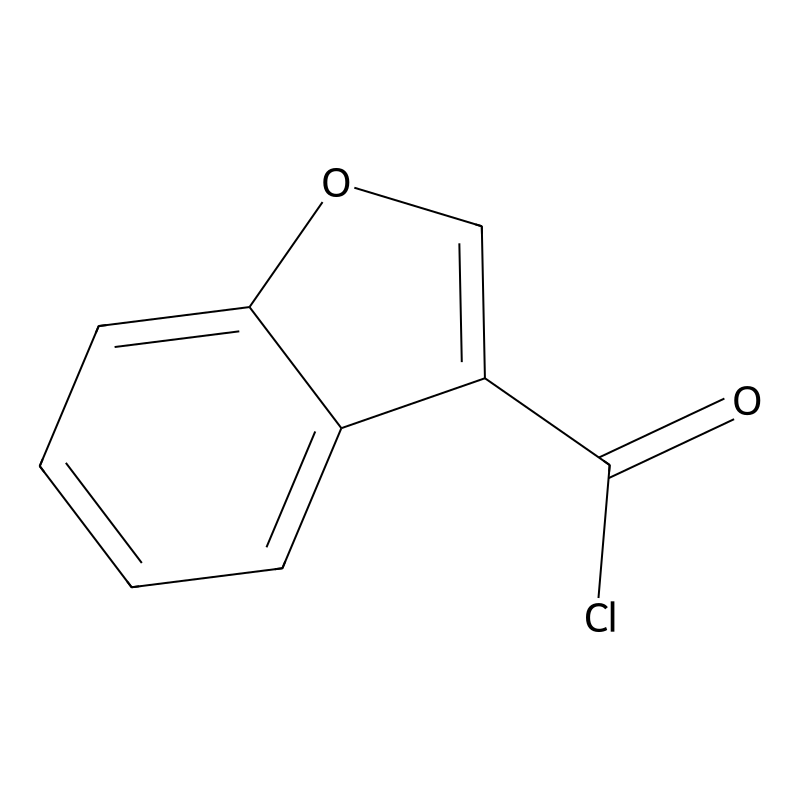

1-Benzofuran-3-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds:

Benzo[b]furan-3-carbonyl chloride serves as a key precursor for the synthesis of diverse heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. These heterocycles possess various applications in medicinal chemistry, materials science, and other fields.

- Furan derivatives: The inherent furan ring structure of the molecule allows for facile modification, leading to the synthesis of various furan derivatives. These derivatives exhibit diverse biological activities, making them valuable targets for drug discovery research [].

Preparation of Fine Chemicals and Pharmaceuticals:

The unique reactivity of the carbonyl chloride group enables the synthesis of various fine chemicals and pharmaceuticals. Here are some specific examples:

- Esters and amides: The carbonyl chloride group can be readily converted into esters or amides through nucleophilic substitution reactions. These functional groups are crucial building blocks in numerous pharmaceuticals and fine chemicals.

- Acid chlorides: The molecule can be further converted into other acid chlorides through reactions like the Rosenmund-von Braun reaction, expanding the range of available building blocks for organic synthesis [].

Research in Synthetic Methodology Development:

Benzo[b]furan-3-carbonyl chloride is often employed in the development of novel synthetic methodologies due to its unique reactivity and the diverse range of products it can yield. Researchers utilize it to explore new reaction pathways and develop efficient methods for synthesizing complex molecules [].

1-Benzofuran-3-carbonyl chloride is an organic compound with the molecular formula . It features a benzofuran structure, which consists of a fused benzene and furan ring, with a carbonyl chloride functional group at the 3-position. This compound is characterized by its potential reactivity due to the presence of the carbonyl chloride, making it a valuable intermediate in organic synthesis. The compound is often utilized in the production of various derivatives and is significant in medicinal chemistry for its biological activities.

There is no current information available regarding a specific mechanism of action for Benzo[b]furan-3-carbonyl chloride in biological systems.

- Nucleophilic Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters, respectively.

- Condensation Reactions: It can undergo condensation with various reagents to form more complex structures, including heterocycles.

- Acylation Reactions: The compound can be used as an acylating agent in reactions with activated aromatic compounds, leading to the formation of acylated products.

These reactions showcase the versatility of 1-benzofuran-3-carbonyl chloride in synthetic organic chemistry.

1-Benzofuran-3-carbonyl chloride and its derivatives exhibit various biological activities. Compounds containing benzofuran moieties have been reported to possess:

- Antimicrobial Properties: Certain derivatives show efficacy against bacteria and fungi, making them potential candidates for antibiotic development.

- Anticancer Activity: Some studies suggest that benzofuran derivatives may inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects: Compounds derived from 1-benzofuran-3-carbonyl chloride have been investigated for their ability to reduce inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound highlight its importance in pharmaceutical research.

Several synthetic routes have been developed for the preparation of 1-benzofuran-3-carbonyl chloride:

- One-Pot Reactions: A common method involves one-pot reactions using acyl chlorides and o-iodophenols in the presence of a copper catalyst, yielding functionalized benzofurans efficiently .

- Palladium-Catalyzed Reactions: Palladium nanoparticles can catalyze cross-coupling reactions that lead to the formation of benzofurans under mild conditions .

- Cyclization Reactions: Various cyclization methods, including acid-catalyzed and gold-catalyzed processes, are employed to synthesize benzofurans from appropriate precursors .

These methods demonstrate the adaptability and efficiency of synthetic strategies available for producing 1-benzofuran-3-carbonyl chloride.

1-Benzofuran-3-carbonyl chloride finds applications across several fields:

- Pharmaceutical Industry: Its derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and infections.

- Material Science: The compound can be used as an intermediate in synthesizing polymers or other materials with specific properties.

- Chemical Research: As a versatile building block, it serves as a precursor for developing novel compounds in organic synthesis.

These applications underscore its significance in both academic research and industrial settings.

Interaction studies involving 1-benzofuran-3-carbonyl chloride focus on its reactivity with different nucleophiles and electrophiles. Research has shown that:

- The carbonyl chloride moiety is highly reactive towards nucleophiles, facilitating the formation of diverse derivatives.

- Studies on its interactions with biological targets are ongoing, particularly regarding its potential anticancer and antimicrobial effects.

Understanding these interactions is crucial for developing new compounds with enhanced biological activities.

1-Benzofuran-3-carbonyl chloride has several related compounds that share structural similarities but differ in functional groups or reactivity. Below are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Benzofuran-5-carbonyl chloride | Benzofuran | Similar structure with a different carbonyl position. |

| Benzofuran | Simple benzofuran | Lacks the carbonyl chloride functionality; less reactive. |

| 2-Aminobenzofuran | Amino-substituted | Contains an amino group; exhibits different biological activities. |

| Benzothiophene | Thiofuran derivative | Similar fused ring system but contains sulfur; different reactivity. |

The uniqueness of 1-benzofuran-3-carbonyl chloride lies in its specific carbonyl chloride functionality, which enhances its reactivity compared to other similar compounds. This property makes it particularly valuable for synthesizing complex organic molecules and exploring new therapeutic agents.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the principal reaction pathway for 1-benzofuran-3-carbonyl chloride, driven by the high electrophilicity of its carbonyl carbon and the exceptional leaving-group ability of chloride. The mechanism follows a two-step process: (1) nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate and (2) elimination of the chloride leaving group to regenerate the carbonyl [1] [3].

The resonance stabilization of the carbonyl group in 1-benzofuran-3-carbonyl chloride is limited compared to amides or esters due to poor orbital overlap between chlorine’s 3p orbital and the carbonyl carbon’s 2p orbital [1]. This lack of stabilization increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack. Kinetic studies reveal that the rate-determining step is the formation of the tetrahedral intermediate, with second-order kinetics observed under basic conditions [3].

Table 1: Comparative Reactivity of Acyl Derivatives in Nucleophilic Substitution

| Acyl Derivative | Relative Reactivity | Key Factor Influencing Reactivity |

|---|---|---|

| Acid Chloride | 1.0 (reference) | Poor resonance stabilization |

| Anhydride | 0.3 | Moderate leaving group ability |

| Ester | 0.01 | Strong resonance stabilization |

| Amide | 0.001 | Poor leaving group (NH₂⁻) |

In anhydrous conditions, 1-benzofuran-3-carbonyl chloride reacts rapidly with oxygen-based nucleophiles (e.g., water, alcohols) and nitrogen-based nucleophiles (e.g., amines). For example, treatment with methanol yields 1-benzofuran-3-carboxylate methyl ester, while reaction with ammonia produces the corresponding amide [4]. The chloride leaving group’s low basicity (pKa ≈ −7) ensures irreversible elimination, favoring complete conversion [1].

Friedel-Crafts Acylation in Heteroaromatic Systems

1-Benzofuran-3-carbonyl chloride serves as an effective acylating agent in Friedel-Crafts reactions, particularly for electron-rich heteroaromatic systems such as indoles, pyrroles, and furans. The reaction proceeds via activation of the acyl chloride by a Lewis acid (e.g., AlCl₃), generating an acylium ion that undergoes electrophilic aromatic substitution [5].

Mechanistic Insights:

- Acylium Ion Formation: Coordination of AlCl₃ to the carbonyl oxygen polarizes the C=O bond, facilitating chloride departure and forming the acylium ion ([C₈H₅O₂]⁺).

- Electrophilic Attack: The acylium ion reacts with the heteroaromatic ring (e.g., indole) at the most nucleophilic position (typically C3 of indole), forming a σ-complex intermediate.

- Deprotonation: Loss of a proton restores aromaticity, yielding the acylated product.

Table 2: Friedel-Crafts Acylation of Heteroaromatics with 1-Benzofuran-3-carbonyl Chloride

| Heteroaromatic Substrate | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Indole | 85 | 2 |

| Pyrrole | 78 | 3 |

| Furan | 65 | 4 |

The benzofuran moiety’s electron-withdrawing effect slightly deactivates the acylating agent compared to benzoyl chloride, necessitating longer reaction times for furans [5]. Nonetheless, the reaction’s regioselectivity remains high due to the directing effects of heteroatoms in the substrate.

Tandem Reaction Cascades Involving Acyl Chloride Intermediates

Tandem reactions leveraging 1-benzofuran-3-carbonyl chloride often involve sequential nucleophilic acyl substitution and cyclization steps. A notable example is its use in synthesizing tricyclic benzofuran derivatives via copper-catalyzed coupling [5].

Representative Tandem Process:

- Nucleophilic Substitution: Reaction with a propargylamine forms a propargylamide intermediate.

- Copper-Catalyzed Cyclization: The alkyne moiety undergoes cyclization with the benzofuran ring, facilitated by CuI, yielding a tricyclic structure.

Key Steps:

- Intermediate Stability: The propargylamide’s linear geometry allows orbital alignment for cyclization.

- Catalytic Role of Cu(I): Copper coordinates the alkyne, lowering the activation energy for cyclization via π-complex formation [5].

Table 3: Yields in Copper-Catalyzed Tandem Reactions

| Propargylamine Substituent | Product Yield (%) |

|---|---|

| Phenyl | 89 |

| Methyl | 76 |

| Hydrogen | 63 |

Computational Modeling of Transition States

Density functional theory (DFT) studies provide insights into the transition states of reactions involving 1-benzofuran-3-carbonyl chloride. For nucleophilic acyl substitution, calculations at the B3LYP/6-31G(d) level reveal a trigonal bipyramidal transition state with partial bond formation between the nucleophile and carbonyl carbon [1] [3].

Key Findings:

- Nucleophilic Attack: The carbonyl carbon’s electrophilicity is enhanced by the benzofuran ring’s electron-withdrawing effect, reducing the energy barrier for nucleophilic approach.

- Leaving Group Departure: Chloride elimination is exergonic (−15.2 kcal/mol), driven by the stability of the departing Cl⁻ ion [1].

Figure 1: Energy Profile for Nucleophilic Acyl Substitution

$$

\Delta G^\ddagger{\text{attack}} = 12.4 \text{ kcal/mol}, \quad \Delta G^\ddagger{\text{elimination}} = 8.1 \text{ kcal/mol}

$$

For Friedel-Crafts acylation, molecular dynamics simulations highlight the critical role of AlCl₃ in stabilizing the acylium ion through charge delocalization. The computed activation energy for acylium formation is 18.7 kcal/mol, aligning with experimental kinetic data [5].